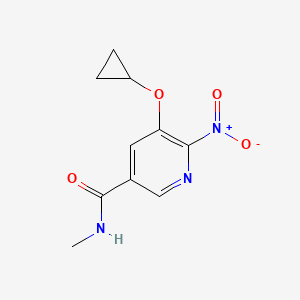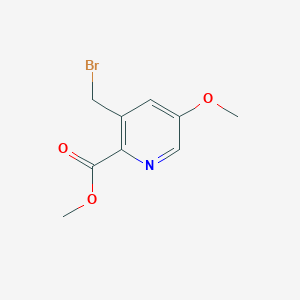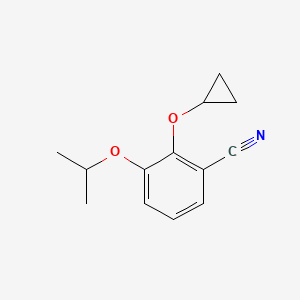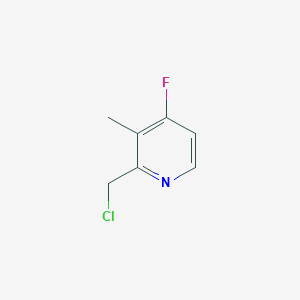
1-(4-Chloro-6-hydroxypyridin-2-YL)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chloro-6-hydroxypyridin-2-YL)ethanone is a chemical compound with the molecular formula C7H6ClNO2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a chloro group at the 4th position, a hydroxyl group at the 6th position, and an ethanone group at the 2nd position of the pyridine ring. The unique arrangement of these functional groups imparts specific chemical properties and reactivity to the compound.
准备方法
Synthetic Routes and Reaction Conditions
1-(4-Chloro-6-hydroxypyridin-2-YL)ethanone can be synthesized through various synthetic routes. One common method involves the chlorination of 2-hydroxy-4-pyridone followed by acetylation. The reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride, and acetylating agents like acetic anhydride or acetyl chloride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
1-(4-Chloro-6-hydroxypyridin-2-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of 1-(4-Chloro-6-oxopyridin-2-YL)ethanone.
Reduction: Formation of 1-(6-Hydroxypyridin-2-YL)ethanone.
Substitution: Formation of 1-(4-Methoxy-6-hydroxypyridin-2-YL)ethanone.
科学研究应用
1-(4-Chloro-6-hydroxypyridin-2-YL)ethanone has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored for its potential use in drug development. Its structural features are modified to enhance its pharmacological properties and reduce toxicity.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.
作用机制
The mechanism of action of 1-(4-Chloro-6-hydroxypyridin-2-YL)ethanone involves its interaction with specific molecular targets. The chloro and hydroxyl groups play a crucial role in its binding affinity and reactivity. The compound can form hydrogen bonds and electrostatic interactions with target molecules, influencing their biological activity. The exact pathways and molecular targets depend on the specific application and context of use .
相似化合物的比较
1-(4-Chloro-6-hydroxypyridin-2-YL)ethanone can be compared with other similar compounds to highlight its uniqueness:
1-(2-Chloro-3-hydroxypyridin-4-yl)ethanone: Similar structure but different position of the chloro and hydroxyl groups, leading to different reactivity and applications.
1-(4-Chlorothiophen-2-yl)ethanone: Contains a thiophene ring instead of a pyridine ring, resulting in different chemical properties and uses.
1-(6-Chloro-4-hydroxypyridin-3-yl)ethanone:
These comparisons illustrate the importance of the specific arrangement of functional groups in determining the properties and applications of the compound.
属性
分子式 |
C7H6ClNO2 |
|---|---|
分子量 |
171.58 g/mol |
IUPAC 名称 |
6-acetyl-4-chloro-1H-pyridin-2-one |
InChI |
InChI=1S/C7H6ClNO2/c1-4(10)6-2-5(8)3-7(11)9-6/h2-3H,1H3,(H,9,11) |
InChI 键 |
JIVVVDQAFPLDAU-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC(=CC(=O)N1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![tert-butyl (2S)-6-bromo-7-methyl-3,4-dihydro-1H-spiro[1,8-naphthyridine-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B14849719.png)








